2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound featuring a thiazolidine ring system Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route involves the reaction of 2-(2,4-dioxothiazolidin-5-yl/-ylidene)acetic chloride with salicylaldehyde under controlled conditions . Industrial production methods may involve similar steps but optimized for higher yield and purity, often using catalysts and green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The thiazolidine ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-(2,4-dioxothiazolidin-5-yl/-ylidene)acetic acid
- 2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene-1,3-benzothiazol-3(2H)-yl)acetic acid These compounds share the thiazolidine ring system but differ in their substituents, leading to variations in their chemical properties and potential applications . The uniqueness of 2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid lies in its specific structure, which may confer distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C8H8N4O4S2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[(2Z)-4-oxo-2-[(Z)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C8H8N4O4S2/c13-5(14)1-3-6(15)10-7(18-3)12-11-4-2-17-8(16)9-4/h3H,1-2H2,(H,13,14)(H,9,11,16)(H,10,12,15) |
InChI Key |
VRJACZTUBMVSDH-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N/N=C\2/NC(=O)C(S2)CC(=O)O)/NC(=O)S1 |
Canonical SMILES |
C1C(=NN=C2NC(=O)C(S2)CC(=O)O)NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.